molecular formula C8H13NO2 B14267768 6-Ethenyl-5,5-dimethyl-1,3-oxazinan-2-one CAS No. 139669-69-5

6-Ethenyl-5,5-dimethyl-1,3-oxazinan-2-one

Cat. No.: B14267768
CAS No.: 139669-69-5
M. Wt: 155.19 g/mol
InChI Key: GWOGYSXFTWQAFN-UHFFFAOYSA-N
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Description

6-Ethenyl-5,5-dimethyl-1,3-oxazinan-2-one is a heterocyclic compound that belongs to the class of oxazinanones. These compounds are characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of an ethenyl group and two methyl groups on the ring structure makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethenyl-5,5-dimethyl-1,3-oxazinan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-amino-1-propanol with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene. This reaction proceeds via an intermolecular cyclization mechanism, resulting in the formation of the six-membered cyclic carbonate .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to ensure efficient cyclization and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions

6-Ethenyl-5,5-dimethyl-1,3-oxazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazinanone ring to other functional groups.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced oxazinanone derivatives.

    Substitution: Formation of substituted oxazinanone derivatives with different functional groups.

Scientific Research Applications

6-Ethenyl-5,5-dimethyl-1,3-oxazinan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethenyl-5,5-dimethyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethenyl-5,5-dimethyl-1,3-oxazinan-2-one is unique due to the presence of the ethenyl group and two methyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

139669-69-5

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

6-ethenyl-5,5-dimethyl-1,3-oxazinan-2-one

InChI

InChI=1S/C8H13NO2/c1-4-6-8(2,3)5-9-7(10)11-6/h4,6H,1,5H2,2-3H3,(H,9,10)

InChI Key

GWOGYSXFTWQAFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(=O)OC1C=C)C

Origin of Product

United States

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